molecular formula C21H33ClN4O3 B12375789 D-Val-Phe-Lys-CMK

D-Val-Phe-Lys-CMK

Cat. No.: B12375789
M. Wt: 425.0 g/mol
InChI Key: TUGFCYBOSDAYHT-JENIJYKNSA-N
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Description

D-Val-Phe-Lys Chloromethyl Ketone: (D-Val-Phe-Lys-CMK) is a selective irreversible inhibitor of plasmin, a key enzyme involved in the breakdown of fibrin in blood clots. This compound exhibits high selectivity for plasmin over urokinase, making it a valuable tool in biochemical research .

Chemical Reactions Analysis

Types of Reactions: D-Val-Phe-Lys-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group can react with nucleophiles, leading to the formation of various derivatives .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are derivatives where the chloromethyl group has been substituted by the nucleophile .

Comparison with Similar Compounds

Uniqueness: D-Val-Phe-Lys-CMK is unique due to its high selectivity for plasmin and its irreversible mode of action. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C21H33ClN4O3

Molecular Weight

425.0 g/mol

IUPAC Name

(2R)-2-amino-N-[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide

InChI

InChI=1S/C21H33ClN4O3/c1-14(2)19(24)21(29)26-17(12-15-8-4-3-5-9-15)20(28)25-16(18(27)13-22)10-6-7-11-23/h3-5,8-9,14,16-17,19H,6-7,10-13,23-24H2,1-2H3,(H,25,28)(H,26,29)/t16-,17-,19+/m0/s1

InChI Key

TUGFCYBOSDAYHT-JENIJYKNSA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)CCl)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N

Origin of Product

United States

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